molecular formula C23H25NO5 B1683480 Velagliflozin CAS No. 946525-65-1

Velagliflozin

Cat. No.: B1683480
CAS No.: 946525-65-1
M. Wt: 395.4 g/mol
InChI Key: SENUNDCNOYAWGN-ZQGJOIPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Velagliflozin, sold under the brand name Senvelgo, is an antidiabetic medication primarily used for the treatment of cats. It is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, which helps in managing blood glucose levels by preventing the reabsorption of glucose in the kidneys .

Preparation Methods

The synthesis of Velagliflozin involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the preparation of the cyclopropylbenzyl group.

    Introduction of the benzonitrile group: This step involves the reaction of the core structure with benzonitrile under specific conditions.

    Formation of the final product:

Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Velagliflozin undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, especially at the hydroxyl groups.

    Reduction: The nitrile group in this compound can be reduced to form amines.

    Substitution: Various substitution reactions can occur at the aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Velagliflozin has several scientific research applications, including:

Mechanism of Action

Velagliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This transporter is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to increased glucose excretion in the urine and thereby lowering blood glucose levels .

Comparison with Similar Compounds

Velagliflozin is part of the SGLT2 inhibitor class of medications, which includes other compounds such as:

Compared to these compounds, this compound is unique in its specific use for treating diabetes in cats. While other SGLT2 inhibitors are primarily used for treating type 2 diabetes in humans, this compound’s veterinary application sets it apart .

Biological Activity

Velagliflozin is a sodium-glucose co-transporter 2 (SGLT-2) inhibitor that has shown promise in managing diabetes, particularly in veterinary applications for cats and ponies. This article delves into its biological activity, pharmacodynamics, efficacy, and safety based on various studies.

This compound selectively inhibits SGLT-2, which is primarily responsible for glucose reabsorption in the kidneys. Approximately 90% of filtered glucose is reabsorbed by SGLT-2, with SGLT-1 accounting for the remaining 10%. By inhibiting SGLT-2, this compound promotes increased urinary glucose excretion, thereby lowering blood glucose levels.

Pharmacokinetics

  • Bioavailability : this compound has an absolute bioavailability of approximately 96% when administered orally to fasted cats.
  • Plasma Protein Binding : In vitro studies indicate a high plasma protein binding rate of about 93%.
  • Half-Life : The mean half-life after oral administration ranges from 4.5 to 6.4 hours.

Case Studies in Cats

  • Clinical Trial Overview :
    • A study involving 252 diabetic cats assessed the efficacy of this compound as a standalone therapy compared to insulin treatment. The trial showed significant improvements in glycemic control and clinical signs over 180 days.
    Time PointBlood Glucose (mg/dL)Fructosamine (µmol/L)
    Screening436 (272 - 676)538 (375 - 794)
    Day 30153 (62 - 480)310 (204 - 609)
    Day 60134 (64 - 414)286 (175 - 531)
    Day 120128 (55 - 461)269 (189 - 575)
    Day 180125 (77 - 384)263 (203 - 620)
    • Outcome : At day 180, approximately 81% of cats had blood glucose and/or fructosamine levels within reference ranges. Notably, no cases of clinical hypoglycemia were reported.
  • Quality of Life Assessments :
    • Improvements in quality of life were observed with 88.6% of cats showing reduced polyuria and 87.7% showing reduced polydipsia by the end of the study period .

Study in Ponies

A separate study evaluated this compound's effectiveness in treating insulin dysregulation in ponies over a period of 16 weeks :

  • Dosage : Ponies received this compound at a dose of 0.3 mg/kg BW orally once daily.
  • Insulin Levels : The treated group showed a significant decrease in post-prandial serum insulin levels from 205 ± 25 μIU/mL at baseline to 117 ± 15 μIU/mL after treatment.
Time PointInsulin Concentration (μIU/mL)
Week 0205 ± 25
Week 8119 ± 19
Week 16117 ± 15
  • Safety Profile : No hypoglycemia or adverse effects were reported throughout the study duration .

Additional Findings

  • Effects on Lipid Metabolism :
    • In studies involving obese cats, this compound treatment led to changes in lipid metabolism, including increased beta-hydroxybutyrate and nonesterified fatty acids, suggesting enhanced fat utilization during treatment .
  • Ketoacidosis Incidence :
    • While ketoacidosis was noted in some cases (13.9% of treated cats), it was more prevalent among previously insulin-treated cats compared to naïve diabetic cats, indicating a need for careful monitoring during initial treatment phases .

Properties

IUPAC Name

2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2/t19-,20-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENUNDCNOYAWGN-ZQGJOIPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946525-65-1
Record name Velagliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946525651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VELAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV2YU8SL0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Velagliflozin
Reactant of Route 2
Velagliflozin
Reactant of Route 3
Reactant of Route 3
Velagliflozin
Reactant of Route 4
Reactant of Route 4
Velagliflozin
Reactant of Route 5
Velagliflozin
Reactant of Route 6
Velagliflozin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.